molecular formula C13H16N2O3 B1291742 Ethyl 6-(4-oxopiperidin-1-yl)nicotinate CAS No. 1016885-83-8

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate

Cat. No.: B1291742
CAS No.: 1016885-83-8
M. Wt: 248.28 g/mol
InChI Key: BIQRIKRNTXHPLU-UHFFFAOYSA-N
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Description

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It belongs to the class of nicotinic acid derivatives and is known for its unique structure, which includes a piperidinone ring attached to a nicotinate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-oxopiperidin-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with 4-piperidone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF). The resulting intermediate is then esterified with ethanol to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-(4-oxopiperidin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various cellular pathways, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Ethyl 6-(4-oxopiperidin-1-yl)nicotinate can be compared with other nicotinic acid derivatives, such as:

The uniqueness of this compound lies in its piperidinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-13(17)10-3-4-12(14-9-10)15-7-5-11(16)6-8-15/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQRIKRNTXHPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640968
Record name Ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016885-83-8
Record name Ethyl 6-(4-oxopiperidin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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